N-benzyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide
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Description
N-benzyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the quinazoline family, which is known for its diverse pharmacological properties.
Scientific Research Applications
Antioxidant Activity
The synthesis of N-benzyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide has been investigated for its antioxidant capacity. Researchers have evaluated its ability to scavenge free radicals using several assays, including interaction with stable radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl radical) and water-soluble azo compounds. Notably, certain derivatives of this compound exhibited high interaction with DPPH and demonstrated inhibitory potency against lipid peroxidation .
Anti-Inflammatory Properties
The same compound has been explored for its anti-inflammatory activity. Specifically, researchers tested its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammation. One derivative, bearing the 2,4-difluorophenyl motif, emerged as the most potent LOX inhibitor. Understanding its anti-inflammatory potential could contribute to drug development .
Anticancer Potential
While not explicitly mentioned in the available literature, it’s worth investigating whether N-benzyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide exhibits any anticancer activity. Similar compounds have been evaluated against various cancer cell lines, including lung, breast, colon, and prostate cancer. Further studies could shed light on its potential as an anticancer agent .
Antimicrobial Properties
Although not directly studied for antimicrobial effects, the compound’s structural features suggest that it might interact with microbial targets. Computational analyses and in vitro experiments could reveal its efficacy against bacteria, fungi, or viruses .
Nonlinear Optical Properties
N-benzyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide (or similar analogs) could be investigated for their nonlinear optical (NLO) properties. Crystals of related compounds have shown promise in terms of terahertz (THz) efficiency. Further characterization and optimization may lead to practical applications in photonics and telecommunications .
Characterization of NLO Coefficients
Researchers have characterized the second-order NLO coefficients of related compounds, including N-benzyl-2-methyl-4-nitroaniline (BNA). These coefficients play a crucial role in understanding the material’s response to external electric fields. Investigating ChemDiv3_012722 in a similar manner could provide valuable insights for NLO applications .
properties
IUPAC Name |
N-benzyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4OS/c1-30(16-19-7-3-2-4-8-19)23(31)17-32-25-28-22-10-6-5-9-21(22)24(29-25)27-15-18-11-13-20(26)14-12-18/h2-14H,15-17H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWCSEHEDSWCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide |
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